

The Structural Elucidation of Pinacolborane: A Technical Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 4,4,5,5-Tetramethyl-1,3,2-dioxaborolane

Cat. No.: B138367

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Abstract

Pinacolborane (HBpin), with the chemical formula $C_6H_{13}BO_2$ and IUPAC name **4,4,5,5-Tetramethyl-1,3,2-dioxaborolane**, is a versatile and widely utilized reagent in organic synthesis.^[1] Its importance stems from the presence of a reactive boron-hydride bond within a stable five-membered dioxaborolane ring. This guide provides a comprehensive overview of the structural aspects of pinacolborane, including its synthesis, spectroscopic characterization, and key reactive pathways. While extensive experimental data on its synthesis and reactivity are available, a definitive experimental determination of its solid-state or gas-phase structure, including precise bond lengths and angles, is not readily found in the surveyed literature. This guide presents available experimental and computational data to offer a thorough understanding of this critical synthetic tool.

Introduction

Pinacolborane is a monomeric, colorless liquid that serves as a key precursor for the formation of pinacol boronate esters through hydroboration and borylation reactions.^[1] These esters are crucial intermediates in a variety of carbon-carbon and carbon-heteroatom bond-forming reactions, most notably the Suzuki-Miyaura cross-coupling. The five-membered C_2O_2B ring imparts stability to the molecule, while the B-H bond provides the reactivity necessary for its synthetic applications.

Molecular Structure

A definitive experimental structure of pinacolborane from single-crystal X-ray diffraction or gas-phase electron diffraction is not readily available in the public domain. Pinacolborane's liquid state at room temperature presents challenges for single-crystal X-ray analysis. However, computational methods provide valuable insights into its molecular geometry.

Computed Molecular Geometry

Computational chemistry databases offer theoretical models of the pinacolborane structure. The following table summarizes computed geometric parameters. It is crucial to note that these are theoretical values and may differ from experimental results.

Parameter	Atom 1	Atom 2	Atom 3	Value (Å or °)	Source
Bond Length	B	H	-	Value not available	
Bond Length	B	O	-	Value not available	
Bond Length	O	C	-	Value not available	
Bond Length	C	C (ring)	-	Value not available	
Bond Length	C	C (methyl)	-	Value not available	
Bond Angle	O	B	O	Value not available	
Bond Angle	H	B	O	Value not available	
Bond Angle	B	O	C	Value not available	
Bond Angle	O	C	C (ring)	Value not available	
Bond Angle	O	C	C (methyl)	Value not available	
Bond Angle	C (ring)	C	C (methyl)	Value not available	

Note: Specific computed values for bond lengths and angles were not found in the provided search results. Computational chemistry databases like the NIST CCCBDB could be consulted for these theoretical values.

Experimental Data and Protocols

Synthesis of Pinacolborane

Several methods for the synthesis of pinacolborane have been reported. A common and effective method involves the reaction of a borane source with pinacol.

Protocol 1: From Borane-Methyl Sulfide Complex

This procedure involves the reaction of borane-methyl sulfide (BMS) with pinacol.

- Reagents:
 - Borane-methyl sulfide complex ($\text{BH}_3 \cdot \text{SMe}_2$)
 - Pinacol ($(\text{CH}_3)_4\text{C}_2\text{O}_2(\text{OH})_2$)
 - Dichloromethane (CH_2Cl_2)
- Procedure:
 - In a flame-dried, inert atmosphere (e.g., nitrogen or argon) flask, dissolve pinacol in dichloromethane.
 - Cool the solution to 0 °C using an ice bath.
 - Slowly add the borane-methyl sulfide complex to the stirred solution.
 - Allow the reaction to proceed at 0 °C and then warm to room temperature.
 - The resulting solution of pinacolborane can be used directly or purified by distillation.

Protocol 2: From Dichloroborane

This method utilizes dichloroborane and pinacol in the presence of a base.

- Reagents:
 - Dichloroborane solution in dioxane (1.0 M)
 - Pinacol

- Triethylamine
- Dichloromethane
- Procedure:
 - To a 500 mL four-neck round-bottom flask under a nitrogen atmosphere, add 100 mL of dichloromethane and cool to 0 °C.
 - Add 100 mL of a 1.0 M dichloroborane solution in dioxane.
 - Add 11.82 g (0.1 mol) of pinacol.
 - Slowly add 20.24 g (0.2 mol) of triethylamine dropwise.
 - After the addition is complete, raise the temperature to 20 °C and stir the reaction mixture for 12 hours.
 - Filter the solid precipitate under a nitrogen atmosphere.
 - The filtrate is subjected to reduced pressure distillation to yield pinacolborane.

Spectroscopic Characterization

Spectroscopic techniques are essential for the characterization and purity assessment of pinacolborane.

3.2.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for confirming the structure of pinacolborane.

- ^1H NMR: The proton NMR spectrum of pinacolborane typically shows a singlet for the twelve equivalent protons of the four methyl groups on the pinacol backbone. The hydride proton attached to the boron atom may appear as a broad quartet due to coupling with the boron nucleus.
- ^{11}B NMR: The boron-11 NMR spectrum is characteristic of a tetracoordinate boron atom and typically shows a doublet due to coupling with the directly attached hydride proton.

- ^{13}C NMR: The carbon-13 NMR spectrum will show signals corresponding to the quaternary carbons and the methyl carbons of the pinacol moiety.

Table 1: NMR Spectroscopic Data for Pinacolborane

Nucleus	Chemical Shift (δ) / ppm	Multiplicity	Coupling Constant (J) / Hz
^1H	~1.25	singlet (12H, $-\text{CH}_3$)	-
^1H	Not consistently reported	broad multiplet (1H, B-H)	-
^{11}B	~27-30	doublet	~130-140 (JB-H)
^{13}C	~83.5	singlet ($-\text{C}(\text{CH}_3)_2$)	-
^{13}C	~24.5	singlet ($-\text{CH}_3$)	-

Note: Chemical shifts can vary slightly depending on the solvent and concentration.

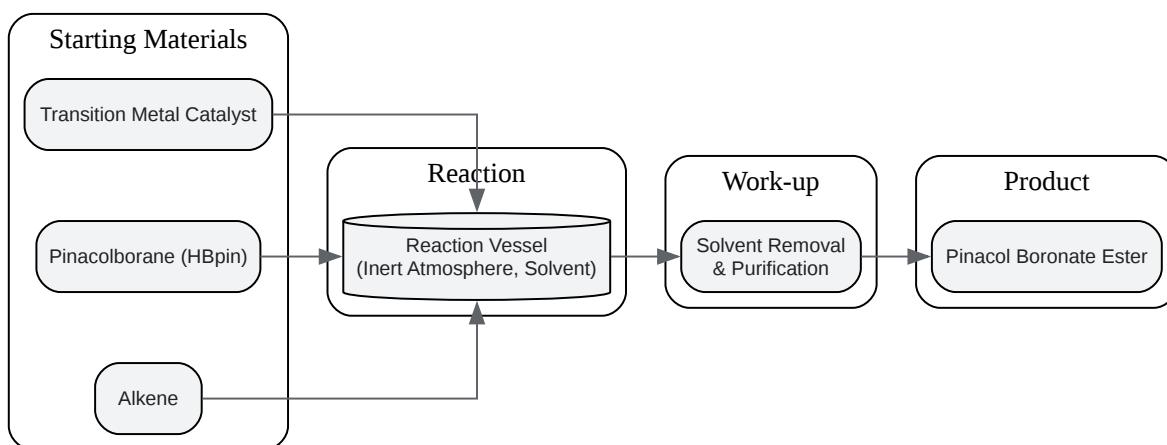
3.2.2. Infrared (IR) Spectroscopy

The IR spectrum of pinacolborane provides key information about the functional groups present.

- A strong, sharp absorption band is typically observed in the region of $2500\text{-}2600\text{ cm}^{-1}$ corresponding to the B-H stretching vibration.
- Strong bands associated with C-H stretching of the methyl groups are observed around $2850\text{-}3000\text{ cm}^{-1}$.
- Characteristic absorptions for the B-O and C-O bonds are also present in the fingerprint region.

Table 2: Key IR Absorption Frequencies for Pinacolborane

Functional Group	Wavenumber (cm ⁻¹)	Intensity
B-H stretch	~2570	Strong, Sharp
C-H stretch (sp ³)	~2850-3000	Strong
B-O stretch	~1350-1380	Strong
C-O stretch	~1140	Strong

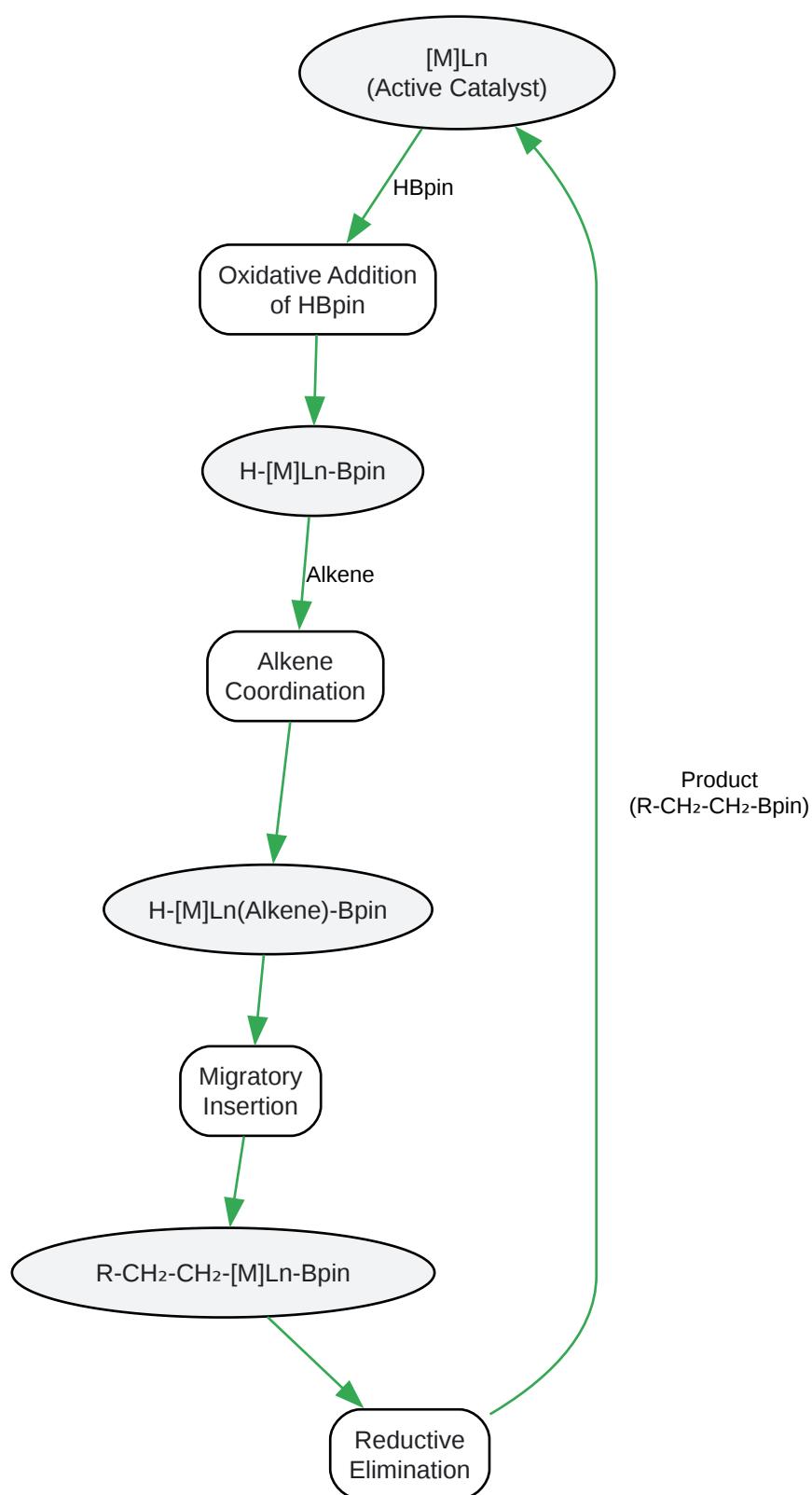

Key Reactions and Mechanisms

Pinacolborane is a cornerstone reagent for hydroboration reactions, which involve the addition of the B-H bond across a double or triple bond.

Hydroboration of Alkenes

The hydroboration of alkenes with pinacolborane, often catalyzed by transition metals, proceeds with high regioselectivity (typically anti-Markovnikov) and stereoselectivity (syn-addition).

Workflow for Catalytic Hydroboration of an Alkene:



[Click to download full resolution via product page](#)

Figure 1: Experimental workflow for the catalytic hydroboration of an alkene with pinacolborane.

Simplified Catalytic Cycle for Hydroboration:

The mechanism of transition metal-catalyzed hydroboration can be complex and varies with the catalyst used. A generalized, simplified pathway is illustrated below.

[Click to download full resolution via product page](#)

Figure 2: Simplified catalytic cycle for the hydroboration of an alkene with pinacolborane.

Conclusion

Pinacolborane is an indispensable reagent in modern organic chemistry, enabling a wide array of synthetic transformations. While its reactivity and spectroscopic properties are well-documented, a definitive experimental determination of its three-dimensional structure remains elusive in the readily available literature. The data and protocols presented in this guide provide a comprehensive overview for researchers utilizing this powerful synthetic tool, highlighting both the established knowledge and the areas where further structural investigation is warranted. The provided workflows and mechanistic diagrams offer a clear visual representation of its application and mode of action.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Pinacolborane - Wikipedia [en.wikipedia.org]
- To cite this document: BenchChem. [The Structural Elucidation of Pinacolborane: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b138367#structure-of-pinacolborane\]](https://www.benchchem.com/product/b138367#structure-of-pinacolborane)

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com